molecular formula C22H15N5Na2O8S2 B12715675 Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate CAS No. 85136-33-0

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12715675
CAS No.: 85136-33-0
M. Wt: 587.5 g/mol
InChI Key: DZBOAPDCWJWFMC-UHFFFAOYSA-L
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Description

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate involves multiple steps, starting with the diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The reaction conditions typically require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo bond can be cleaved to form corresponding amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives and aromatic amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets and pathways involved include interactions with various cellular components, leading to changes in their optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1-amino-2-(4-nitrophenylazo)naphthalene-4-sulphonate
  • Disodium 2-amino-1-(4-nitrophenylazo)naphthalene-5-sulphonate

Uniqueness

Disodium (5or8)-amino-(8or5)-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific structural arrangement, which imparts distinct optical properties and stability compared to other similar compounds. Its versatility in various applications makes it a valuable compound in both research and industry.

Properties

CAS No.

85136-33-0

Molecular Formula

C22H15N5Na2O8S2

Molecular Weight

587.5 g/mol

IUPAC Name

disodium;1-amino-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C22H17N5O8S2.2Na/c23-22-19(36(30,31)32)11-4-13-2-1-3-18(21(13)22)26-25-15-7-5-14(6-8-15)24-17-10-9-16(27(28)29)12-20(17)37(33,34)35;;/h1-12,24H,23H2,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

DZBOAPDCWJWFMC-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-])C(=C(C=C2)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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